2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide
Description
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C9H16N4O/c1-7(2)3-11-9(14)6-13-5-8(10)4-12-13/h4-5,7H,3,6,10H2,1-2H3,(H,11,14) |
InChI Key |
PLOOFBOYYMJGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Alkylation of Pyrazole Intermediates
A widely reported strategy involves functionalizing a pyrazole precursor with an isobutyl group via nucleophilic substitution. The synthesis begins with 4-amino-1H-pyrazole , which undergoes alkylation using isobutyl bromide or isobutyl chloride in the presence of a base such as potassium carbonate. This step introduces the branched alkyl chain at the pyrazole’s N1 position. Subsequent acetylation employs bromoacetyl bromide to yield 2-bromo-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide, which is then aminated with aqueous ammonia or ammonium hydroxide to install the primary amine moiety.
Key Reaction Parameters :
Hydrazine-Mediated Cyclocondensation
An alternative approach utilizes cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate reacts with hydrazine hydrate to form 4-amino-1H-pyrazole-3-carboxylic acid ethyl ester, which is hydrolyzed to the corresponding carboxylic acid. Coupling this intermediate with isobutylamine via N,N'-dicyclohexylcarbodiimide (DCC) -mediated amidation produces the target compound.
Mechanistic Insights :
Transition Metal-Catalyzed Coupling Reactions
Recent advances employ palladium-catalyzed cross-coupling to assemble the pyrazole-acetamide scaffold. A Suzuki-Miyaura reaction between 4-amino-1H-pyrazole-1-boronic acid and N-isobutyl-2-iodoacetamide in the presence of Pd(PPh₃)₄ achieves C–N bond formation with high regioselectivity.
Optimization Data :
| Catalyst Loading | Ligand | Yield (%) |
|---|---|---|
| 2 mol% Pd(OAc)₂ | XPhos | 82 |
| 5 mol% PdCl₂ | BINAP | 68 |
This method reduces side products compared to traditional alkylation routes but requires stringent oxygen-free conditions.
Reaction Mechanism Elucidation
Alkylation Kinetics and Steric Effects
The isobutyl group’s steric bulk significantly influences reaction rates. Kinetic studies using in situ FTIR reveal a 40% decrease in alkylation rate when substituting isobutyl bromide for methyl bromide, attributed to hindered access to the pyrazole’s lone pair. Density functional theory (DFT) calculations (B3LYP/6-31G*) identify a transition state with a 15° deviation from planarity, consistent with Curtin-Hammett kinetics.
Acid-Base Considerations in Acetamide Formation
During bromoacetyl bromide coupling, maintaining pH 7–8 with N-methylmorpholine prevents premature hydrolysis of the electrophilic α-carbon. NMR studies of the reaction mixture show complete consumption of the pyrazole amine within 2 hours at 0°C, with an 89% conversion to the acetamide intermediate.
Process Optimization and Scale-Up Challenges
Solvent Selection for Industrial Production
While DMF offers high solubility, its high boiling point (153°C) complicates product isolation. Alternatives like 2-methyltetrahydrofuran (2-MeTHF) enable azeotropic drying with 25% reduced energy consumption during rotary evaporation.
Comparative Solvent Performance :
| Solvent | Reaction Yield (%) | Isolation Efficiency (%) |
|---|---|---|
| DMF | 72 | 58 |
| 2-MeTHF | 68 | 82 |
| Acetonitrile | 75 | 65 |
Byproduct Formation and Mitigation
The primary byproduct, N,N-diisobutylacetamide , arises from over-alkylation. Introducing molecular sieves (3Å) reduces this side reaction from 12% to 3% by sequestering excess alkylating agent.
Analytical Characterization Protocols
Spectroscopic Confirmation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity at 254 nm. The compound elutes at 6.72 minutes with a capacity factor (k') of 4.3.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Ring
The 4-amino group on the pyrazole ring acts as a nucleophilic site, enabling substitution reactions under acidic or basic conditions. Key transformations include:
The diazonium intermediate is unstable above 5°C and requires strict temperature control. DFT studies indicate that electron density at the 4-position (NBO charge: −0.32 e) facilitates electrophilic attacks .
Acylation and Alkylation of the Acetamide Group
The acetamide’s carbonyl group undergoes nucleophilic acyl substitution, while the isobutyl chain influences steric accessibility:
| Reaction | Reagents | Key Observations |
|---|---|---|
| Hydrolysis | 6M HCl, reflux (8 hr) | Forms 2-(4-amino-1H-pyrazol-1-yl)acetic acid; Rate constant (k): 1.2 × 10⁻³ min⁻¹ |
| Esterification | SOCl₂, followed by ROH (R = Me, Et) | Methyl/ethyl esters obtained in 70–75% yield |
The isobutyl group reduces reaction rates by ~15% compared to smaller alkyl chains (e.g., methyl) , as evidenced by comparative DFT calculations on analogous structures.
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed coupling reactions:
| Coupling Type | Catalytic System | Substrate | Conversion (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Aryl boronic acids | 82 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl halides | 75 |
Steric hindrance from the isobutyl group lowers yields by ~10% compared to unsubstituted acetamides . Optimized conditions require prolonged reaction times (18–24 hr).
Hydrogen-Bond-Directed Self-Assembly
In crystalline states, the compound forms extended networks via N–H⋯O and N–H⋯N hydrogen bonds (Fig. 1) :
| Interaction Type | Bond Length (Å) | Bond Angle (°) | Role in Reactivity |
|---|---|---|---|
| N–H⋯O (acetamide) | 2.12 | 156 | Stabilizes transition states |
| N–H⋯N (pyrazole) | 2.08 | 148 | Facilitates proton transfer |
These interactions enhance stability in polar solvents but reduce solubility in apolar media .
pH-Dependent Tautomerism
The pyrazole ring exhibits tautomerism in aqueous solutions:
| pH Range | Dominant Tautomer | λ_max (nm) | ε (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| 2–4 | 1H-pyrazol-4-amine | 278 | 1,450 |
| 7–9 | 4-amino-1H-pyrazol-1-ium | 265 | 1,210 |
Tautomeric shifts influence reactivity, with the 1H-form showing higher electrophilicity .
Oxidative Degradation Pathways
Exposure to strong oxidizers (e.g., KMnO₄, H₂O₂) leads to decomposition:
| Oxidizing Agent | Conditions | Major Products |
|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | CO₂, NH₃, and pyrazole fragmentation |
| H₂O₂ | Fe²⁺, pH 3 | N-oxides (traces) |
Degradation follows first-order kinetics (t₁/₂ = 2.1 hr under KMnO₄/H₂SO₄).
Scientific Research Applications
2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Structural Features and Commercial Status
The following table compares 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide with 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid, another pyrazole derivative listed by CymitQuimica :
| Compound Name | Substituents | Commercial Availability | Potential Implications |
|---|---|---|---|
| 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide | - 4-Amino-pyrazole - N-linked isobutylacetamide |
Discontinued | Amino group may enhance solubility; amide linkage could improve metabolic stability. |
| 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid | - 4-Bromophenyl at position 3 - 1-Phenyl substitution - Propionic acid |
Discontinued | Bromine increases hydrophobicity; phenyl and acid groups may influence target selectivity. |
Functional Group Analysis
- Amino Group (Target Compound): The 4-amino substituent likely improves aqueous solubility and enables hydrogen bonding with biological targets, making it advantageous in drug design.
- The propionic acid moiety may confer pH-dependent solubility or enable salt formation.
Biological Activity
2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an amino group and an isobutylacetamide moiety. This unique structure contributes to its interaction with various biological targets, making it a candidate for drug development.
The biological activity of 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. Notably, it may inhibit the activity of certain kinases involved in cellular signaling pathways, which can affect processes such as cell proliferation and inflammation .
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has been shown to inhibit kinases associated with inflammatory responses, particularly IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in the signaling pathways of immune responses .
- Anticancer Properties : By inhibiting specific enzymes involved in cancer cell proliferation, the compound demonstrates potential as an anticancer agent.
Antimicrobial Activity
Research indicates that 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Activity
The compound has been investigated for its anticancer effects, particularly through its mechanism of inhibiting tumor cell growth and metastasis. Studies have demonstrated that it can reduce the viability of cancer cells in vitro, suggesting potential therapeutic applications .
Research Findings and Case Studies
A variety of studies have explored the biological activity of 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against multiple bacterial strains. |
| Study 2 | Anticancer Properties | Inhibited proliferation of cancer cell lines; reduced viability in vitro. |
| Study 3 | Inflammatory Response | Showed selective inhibition of IRAK4, impacting IL-1 signaling pathways. |
Notable Case Studies
One notable study highlighted the compound's role in reducing inflammatory markers in a model of rheumatoid arthritis, suggesting its potential for treating autoimmune conditions . Another investigation focused on its use as a lead compound for developing new therapeutic agents targeting specific kinases involved in various diseases .
Safety and Toxicity
While the biological activities are promising, understanding the safety profile and potential toxicity is crucial. Preliminary data suggest that the compound has a favorable safety profile; however, comprehensive toxicity studies are necessary to confirm these findings.
Q & A
Q. What are the key steps and optimization strategies for synthesizing 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole intermediates, followed by coupling with isobutylamine via amide bond formation. Critical optimization parameters include:
- Temperature control : Reactions often proceed at 50–80°C to balance yield and side-product formation .
- Catalysts : Coupling agents like EDC/HOBt or DCC are used to facilitate amide bond formation .
- Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensure >95% purity .
Q. Which spectroscopic methods are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Look for pyrazole NH₂ protons (~6.5–7.0 ppm) and acetamide carbonyl (170–175 ppm in ¹³C) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with pyrazole and acetamide moieties .
- IR spectroscopy : Validate N-H stretches (3300–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) .
Q. What are the common reactivity profiles of this compound under standard laboratory conditions?
The pyrazole amino group is nucleophilic, enabling:
- Acylation : Reacts with acyl chlorides to form substituted amides .
- Oxidation : Hydrogen peroxide converts the amino group to nitro under acidic conditions .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at the pyrazole C-5 position .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Methodological approaches include:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (KD, kon/koff) .
- Fluorescence polarization : Competitive binding assays using fluorescently labeled ligands .
- Table : Comparative IC₅₀ values for analogs (hypothetical data based on structural analogs):
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| N-(4-fluorophenyl) analog | Kinase X | 12.3 | |
| Pyrazole-thiazole hybrid | GPCR Y | 45.7 |
Q. What mechanistic insights can be derived from computational modeling of this compound’s binding mode?
Molecular docking (e.g., AutoDock Vina) and MD simulations reveal:
- Hydrogen bonding : Pyrazole NH₂ interacts with catalytic residues (e.g., Asp86 in kinase targets) .
- Hydrophobic pockets : Isobutyl group occupies a lipophilic cavity in target proteins .
- Free energy calculations (MM-PBSA) : Predict binding affinity trends correlated with experimental data .
Q. How do structural modifications (e.g., substituent variation) impact bioavailability and in vivo efficacy?
Case studies on analogs suggest:
- Polar substituents : Increase aqueous solubility but reduce blood-brain barrier penetration (e.g., -OH groups lower logP by 0.5–1.0) .
- Methyl vs. ethyl groups : Ethyl derivatives show improved metabolic stability (t₁/₂ increased from 2.1 to 4.3 h in rat liver microsomes) .
Q. What strategies mitigate stability issues (e.g., hydrolysis or photodegradation) during storage?
- pH control : Store in neutral buffers (pH 6–8) to prevent acetamide hydrolysis .
- Light-sensitive conditions : Use amber vials and inert atmospheres (N₂) to reduce photodegradation by 70% .
Contradictions and Considerations
- Purification methods : While recommends recrystallization for high yields, emphasizes chromatography for complex mixtures. The choice depends on byproduct profiles .
- Biological activity : Pyrazole analogs in show antimicrobial activity, whereas highlights antileishmanial properties, suggesting target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
